2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13501698
InChI: InChI=1S/C11H16N4/c1-2-6-15(5-1)11-13-8-9-7-12-4-3-10(9)14-11/h8,12H,1-7H2
SMILES: C1CCN(C1)C2=NC=C3CNCCC3=N2
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.:

Cat. No.: VC13501698

Molecular Formula: C11H16N4

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine -

Specification

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
IUPAC Name 2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C11H16N4/c1-2-6-15(5-1)11-13-8-9-7-12-4-3-10(9)14-11/h8,12H,1-7H2
Standard InChI Key DMEUFUZHNTUFFK-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=C3CNCCC3=N2
Canonical SMILES C1CCN(C1)C2=NC=C3CNCCC3=N2

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substitution Patterns

The compound features a pyrido[4,3-d]pyrimidine scaffold, a fused bicyclic system comprising a pyridine ring (positions 1–4) and a pyrimidine ring (positions 5–8). The "5,6,7,8-tetrahydro" designation indicates partial saturation of the pyridine ring, resulting in a tetrahydropyridine moiety. At position 2, a pyrrolidin-1-yl group (C4H8N\text{C}_4\text{H}_8\text{N}) is attached, contributing to the molecule’s basicity and conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H17ClN4\text{C}_{11}\text{H}_{17}\text{ClN}_4
Molar Mass240.74 g/mol
CAS Number1260764-61-1
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (N atoms)

The dihydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability in drug development .

Synthetic Methodologies

Condensation and Cyclization Strategies

A common route involves condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyrrolidine-1-carboxamidine. This reaction forms the bicyclic di-one intermediate, which is subsequently chlorinated using POCl3\text{POCl}_3 to yield 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . Further functionalization at positions 2 and 4 is achieved via nucleophilic aromatic substitution (SN_\text{N}Ar) or Buchwald–Hartwig coupling .

Example Synthesis Pathway:

  • Condensation: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate + pyrrolidine-1-carboxamidine → bicyclic di-one.

  • Chlorination: Treatment with POCl3\text{POCl}_3 introduces chlorine at positions 2 and 4.

  • Substitution: Reaction with NN-BOC piperazine or prolinol derivatives modifies the C2 and C4 positions .

Reductive Amination for Side Chain Diversification

Reductive amination of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with aldehydes introduces aryl-methyl groups at position 7, enhancing pharmacological diversity .

Biological Activity and Mechanisms

Kinase Inhibition

Derivatives of this scaffold exhibit potent inhibition of receptor tyrosine kinases, particularly Axl and Mer. ER-001259851-000, a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analog, demonstrates selective Axl inhibition (IC50_{50} < 10 nM) with minimal Mer activity, avoiding retinal toxicity associated with dual inhibitors .

Anticancer Applications

The tetrahydropyridopyrimidine core is integral to covalent KRASG12C^\text{G12C} inhibitors like MRTX849, which binds irreversibly to cysteine 12 in the switch-II pocket, disrupting oncogenic signaling . Structural analogs of 2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine may exploit similar mechanisms for targeting RAS-driven cancers.

Table 2: Biological Profiles of Select Derivatives

CompoundTargetIC50_{50} (nM)Selectivity
ER-001259851-000Axl<10>100-fold vs Mer
MRTX849KRASG12C^\text{G12C}0.03–0.05Covalent binding

Pharmacological Optimization

Metabolic Stability Enhancements

Early analogs faced challenges such as rapid hepatic clearance. Introducing fluorine atoms or modifying the piperidine/pyrrolidine substituents improved metabolic stability. For example, replacing labile ether linkages with carbamates reduced CYP450-mediated oxidation .

Solubility and Permeability

The dihydrochloride salt form enhances aqueous solubility, addressing poor membrane permeability observed in neutral analogs. Prodrug strategies, such as esterification of hydroxyl groups, further optimize bioavailability .

Future Directions

Expanding Therapeutic Indications

Beyond oncology, this scaffold’s modularity supports exploration in neurological disorders (e.g., 5-HT receptor modulation) and infectious diseases (e.g., folate pathway inhibition) .

Structure-Activity Relationship (SAR) Studies

Systematic SAR analyses are needed to delineate the impact of:

  • Position 7 substituents: Aryl-methyl groups vs. alkyl chains.

  • Degree of saturation: Fully aromatic vs. tetrahydropyridine cores.

  • Pyrrolidine modifications: Ring expansion to piperidine or incorporation of heteroatoms.

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